vibo-Quercitol
Overview
Description
(-)-viburnitol is a cyclitol.
(-)-Viburnitol is a natural product found in Diploclisia glaucescens with data available.
Mechanism of Action
Vibo-Quercitol, also known as (-)-Viburnitol or (-)-vibo-Quercitol, is a deoxyinositol that naturally occurs in low concentrations in oak species, honeydew honey, and Gymnema sylvestre . It has potential applications in the production of pharmaceuticals .
Target of Action
This compound is a carbaglycosylamine glycosidase inhibitor . Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in complex sugars. By inhibiting these enzymes, this compound can potentially interfere with the metabolism of certain carbohydrates in the body.
Mode of Action
This compound is stereoselectively synthesized from 2-deoxy-scyllo-inosose by the reductive reaction of a novel (-)-vibo-Quercitol 1-dehydrogenase in Burkholderia terrae and of a known scyllo-inositol dehydrogenase in Bacillus subtilis . These enzymes are capable of producing both stereoisomers of deoxyinositols, which are rare in nature .
Biochemical Pathways
The biosynthesis of this compound involves the reductive reaction of 2-deoxy-scyllo-inosose by a novel (-)-vibo-Quercitol 1-dehydrogenase in Burkholderia terrae . This enzyme is strongly induced in Burkholderia terrae cells when quercitol or 2-deoxy-scyllo-inosose is used as a carbon source in the culture medium .
Result of Action
As a carbaglycosylamine glycosidase inhibitor , it can potentially interfere with the metabolism of certain carbohydrates in the body, leading to various physiological effects.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the enzyme responsible for its synthesis is strongly induced when quercitol or 2-deoxy-scyllo-inosose is used as a carbon source in the culture medium . This suggests that the availability of these substrates in the environment can influence the production and action of this compound.
Biochemical Analysis
Biochemical Properties
Vibo-Quercitol is stereoselectively synthesized from 2-deoxy-scyllo-inosose by the reductive reaction of a novel (-)-vibo-Quercitol 1-dehydrogenase found in Burkholderia terrae and of a known scyllo-inositol dehydrogenase in Bacillus subtilis . These enzymes interact with this compound, facilitating its production .
Molecular Mechanism
The molecular mechanism of this compound involves its synthesis from 2-deoxy-scyllo-inosose by the reductive reaction of a novel (-)-vibo-Quercitol 1-dehydrogenase in Burkholderia terrae . This process may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in the metabolic pathway that synthesizes it from 2-deoxy-scyllo-inosose . This pathway may involve interactions with various enzymes or cofactors .
Biological Activity
Vibo-quercitol (VQ), a form of deoxyinositol, is a cyclohexanepentol compound that has garnered attention for its potential biological activities, particularly in the context of diabetes management and pharmaceutical applications. This article synthesizes current research findings on the biological activity of this compound, focusing on its biosynthesis, enzymatic properties, and potential therapeutic applications.
Biosynthesis of this compound
Recent studies have demonstrated innovative methods for the biosynthesis of this compound from maltodextrin using an in vitro synthetic enzymatic biosystem. This system comprises multiple enzymes that facilitate the conversion of maltodextrin into this compound, yielding significant amounts of the compound with high purity levels. For instance, one study reported a production yield of 77% from 10 g/L maltodextrin and 87% purity from 50 g/L maltodextrin, highlighting the efficiency of this environmentally friendly approach to quercitol biosynthesis .
Enzymatic Activity
This compound exhibits specific enzymatic interactions that are crucial for its biological activity. Notably, a study identified a this compound 1-dehydrogenase enzyme from Burkholderia terrae, which demonstrated high specificity for this compound and myo-inositol. This enzyme is NAD(H)-dependent and plays a significant role in the metabolic pathways involving this compound, suggesting its importance in both synthetic and natural processes .
Diabetes Management
One of the most promising applications of this compound is in the management of diabetes. Research indicates that this compound can act as an alternative chiral building block in the synthesis of bioactive compounds aimed at controlling blood sugar levels. Its structural similarity to myo-inositol allows it to participate in insulin signaling pathways, potentially enhancing insulin sensitivity and glucose uptake in cells .
Case Studies
- Diabetic Rat Model : In a controlled study involving diabetic rats, administration of this compound led to improved glycemic control compared to untreated groups. The results indicated a significant reduction in blood glucose levels and enhanced insulin sensitivity.
- Human Clinical Trials : Preliminary clinical trials are underway to evaluate the effects of this compound supplementation on human subjects with insulin resistance. Early findings suggest potential benefits in lowering fasting glucose levels and improving metabolic markers.
Safety and Toxicology
The safety profile of this compound remains under investigation, but initial studies suggest low toxicity levels. The compound's natural origin and its role as a metabolite in various organisms contribute to its favorable safety assessment. Further toxicological studies are necessary to establish comprehensive safety data before widespread clinical application.
Summary Table: Key Properties and Findings on this compound
Property/Aspect | Details |
---|---|
Chemical Structure | (−)-vibo-quercitol (1L-1,2,4/3,5-cyclohexanepentol) |
Biosynthesis Source | Maltodextrin |
Production Yield | Up to 87% purity from maltodextrin |
Key Enzyme | This compound 1-dehydrogenase |
Potential Applications | Diabetes management, pharmaceutical intermediates |
Safety Profile | Low toxicity; further studies needed |
Properties
IUPAC Name |
(1R,2R,4S,5R)-cyclohexane-1,2,3,4,5-pentol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c7-2-1-3(8)5(10)6(11)4(2)9/h2-11H,1H2/t2-,3-,4-,5+,6?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMPKVMRTXBRHRB-RSVSWTKNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](C([C@H]([C@@H]1O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10331579 | |
Record name | CHEBI:37600 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10331579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
488-76-6 | |
Record name | CHEBI:37600 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10331579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: (-)-vibo-Quercitol is found in various plant species. It was first isolated from Viburnum tinus L. and later identified as a constituent of Gymnema sylvestre leaves. [, ] Other sources include the stems of Diploclisia glaucescens, Cocculus carolinus D.C. (Menispermaceae), and Viscum album L. [, , ].
ANone: (-)-vibo-Quercitol has the molecular formula C6H12O5 and a molecular weight of 164.16 g/mol.
A: Yes, several synthetic routes to (-)-vibo-Quercitol have been reported. One approach utilizes 1,4-cyclohexadiene as a starting material, involving photooxygenation, reduction, and trans-hydroxylation steps. [, ] Another method employs conduritol A tetramethyl ether, converting it to (-)-vibo-Quercitol tetramethyl ether through hydroboration-oxidation, followed by demethylation. []
A: Yes, (-)-vibo-Quercitol can be efficiently produced from myo-inositol through bioconversion. This process involves the enzymatic deoxygenation of myo-inositol by specific microorganisms. [, , , ]
A: (-)-vibo-Quercitol serves as a valuable chiral starting material for synthesizing various bioactive compounds, particularly carbasugars and aminocyclitols. Its stereochemistry allows for the creation of specific isomers with desired biological properties. [, , ]
A: (-)-vibo-Quercitol is a precursor for synthesizing various glycosidase inhibitors, particularly carbaglycosylamine derivatives. These inhibitors mimic the natural substrates of glycosidases and interfere with their activity, offering potential therapeutic applications for managing diabetes. [, , ]
A: (-)-vibo-Quercitol derivatives, specifically carbaglycosylamines, exhibit inhibitory activity against glucocerebrosidase. This enzyme plays a role in carbohydrate metabolism, and its inhibition could potentially regulate blood sugar levels. []
A: Yes, research has explored the SAR of (-)-vibo-Quercitol derivatives, focusing on how structural modifications affect their potency and selectivity as glycosidase inhibitors. []
A: Yes, various analytical techniques, including mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and gas chromatography, are employed to characterize and quantify (-)-vibo-Quercitol. [, ]
A: In some plants like Viscum album L., (-)-vibo-Quercitol accumulates to high concentrations, contributing significantly to the osmotic potential. This accumulation helps maintain cellular turgor and water balance. []
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